(S)-Ethyl 3-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
(S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features an ethyl ester group, an amino group, and a benzyloxy-substituted biphenyl moiety, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate biphenyl derivative and ethyl 3-amino-3-(benzyloxy)propanoate.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction may require catalysts such as palladium or copper complexes.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted biphenyl compounds.
Scientific Research Applications
(S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-Ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[4-(3-phenylmethoxyphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-2-27-24(26)16-23(25)20-13-11-19(12-14-20)21-9-6-10-22(15-21)28-17-18-7-4-3-5-8-18/h3-15,23H,2,16-17,25H2,1H3/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYOPIRCCQINES-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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